molecular formula C26H25ClN4O5S B11374154 N-(3-chloro-4-methylphenyl)-5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(3-chloro-4-methylphenyl)-5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11374154
M. Wt: 541.0 g/mol
InChI Key: VPFJFUUJEQCCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CHLORO-4-METHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C26H25ClN4O5S

Molecular Weight

541.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-[furan-2-ylmethyl-[(4-methoxyphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H25ClN4O5S/c1-17-6-9-19(13-22(17)27)29-25(32)24-23(14-28-26(30-24)37(3,33)34)31(16-21-5-4-12-36-21)15-18-7-10-20(35-2)11-8-18/h4-14H,15-16H2,1-3H3,(H,29,32)

InChI Key

VPFJFUUJEQCCRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)OC)CC4=CC=CO4)S(=O)(=O)C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrimidine structure, followed by the introduction of the furan, methoxyphenyl, and chloromethylphenyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, N-(3-CHLORO-4-METHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

  • N-(3-CHLORO-4-METHYLPHENYL)-N’-(4-CHLOROPHENYL)UREA
  • 3-CHLORO-N-(3-CHLORO-4-METHYLPHENYL)-4-METHOXYBENZAMIDE

These compounds share some structural similarities but differ in their specific functional groups and overall properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.